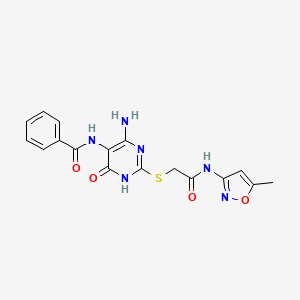
4-formyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-formyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the empirical formula C6H4N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 120.11 . The InChI code is 1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H . This indicates the structural formula of the compound and how the atoms are arranged.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 120.11 . The InChI code is 1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H , which provides information about its molecular structure.Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
One significant application of pyrrole derivatives is in the synthesis of compounds with insecticidal activities. For instance, the synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitrile derivatives showed promising insecticidal activities in preliminary evaluations. This synthesis involved a Vilsmeier formylation of pyrrole-3-carbonitrile and subsequent reactions with primary amines (Xu Shang-cheng, 2004).
Anti-Inflammatory Activity
Pyrrole derivatives have been studied for their anti-inflammatory potential. One study synthesized chalcones and pyridine-3-carbonitriles with 4-formyl pyrazole and assessed their anti-inflammatory activity. Some derivatives demonstrated good activity compared to standard anti-inflammatory drugs (A. Gadhave & K. Bhagwat, 2017).
Cytotoxicity Studies
There are studies on the cytotoxicity of pyrrole-carbonitrile derivatives, like the 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative. This compound underwent extensive structural studies and showed potential cytotoxic effects against several cancer cell lines (A. Mansour et al., 2013).
Synthesis of Tacrine Analogues
4-Amino-1H-pyrrole-3-carbonitrile derivatives were used in the synthesis of new tacrine analogues. Tacrine is a medication used in Alzheimer's treatment, and these analogues were synthesized using a one-step transformation (A. M. Salaheldin et al., 2010).
Corrosion Inhibition
Pyrrole-carbonitrile derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. They operate by adsorbing on the metal surface and exhibit anodic type inhibition (C. Verma et al., 2015).
Insecticidal Agents Synthesis
A variety of biologically active pyrrole derivatives were synthesized for potential use as insecticidal agents. These derivatives exhibited significant insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis (A. A. Abdelhamid et al., 2022).
Safety and Hazards
“4-formyl-1H-pyrrole-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
As the mechanism of action for “4-formyl-1H-pyrrole-2-carbonitrile” is not clearly recognized , future research could focus on elucidating this. Additionally, given the hazardous nature of the compound , further studies could also investigate safer alternatives or methods to mitigate the risks associated with its use.
Propriétés
IUPAC Name |
4-formyl-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-2-6-1-5(4-9)3-8-6/h1,3-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKOBMBDNOFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66832-11-9 |
Source


|
| Record name | 4-Formyl-1H-pyrrole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)

![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/no-structure.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670730.png)

![(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2670733.png)
